1,2-Dibromo-3-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzenes can be complex, involving multiple steps and careful consideration of reaction conditions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the outcome . Although this is not the same compound, the methodology could potentially be adapted for the synthesis of 1,2-Dibromo-3-fluorobenzene by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is crucial in determining their reactivity and physical properties. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding, which is a common feature in polyfluoro-substituted benzenes . This information suggests that 1,2-Dibromo-3-fluorobenzene may also exhibit interesting structural characteristics due to the presence of both bromine and fluorine atoms.
Chemical Reactions Analysis
The reactivity of fluorobenzenes with organometallic chemistry is highlighted in the context of using fluorobenzenes as solvents or ligands in transition-metal-based catalysis . The presence of fluorine atoms affects the π-electron density and influences the binding strength to metal centers. This could be relevant for 1,2-Dibromo-3-fluorobenzene in potential catalytic applications or in reactions involving metal complexes.
Physical and Chemical Properties Analysis
The physical properties of dibromobenzenes, such as melting points, are influenced by molecular symmetry and the presence of halogen bonds, as seen in the study of isomeric dibromobenzenes . Although the specific physical properties of 1,2-Dibromo-3-fluorobenzene are not provided, it can be inferred that its melting point and other physical properties would be affected by its molecular structure and the distribution of halogen atoms.
Scientific Research Applications
Organometallic Chemistry and Catalysis
1,2-Dibromo-3-fluorobenzene and similar compounds are used in organometallic chemistry, particularly as solvents for conducting organometallic reactions and transition-metal-based catalysis. Their fluorine substituents modify the electron donation properties, making them weakly binding to metal centers. This property is advantageous for using them as non-coordinating solvents or as ligands that are easily displaced in reaction processes (Pike, Crimmin, & Chaplin, 2017).
Spectroscopy and Molecular Structure Analysis
The structural and vibrational properties of fluorobenzene derivatives, including those similar to 1,2-Dibromo-3-fluorobenzene, are studied using FTIR and FT-Raman spectroscopy. These studies aid in understanding the molecular structure and dynamics through the investigation of in-plane and out-of-plane vibrations (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Prediction
1,2-Dibromo-3-fluorobenzene and its derivatives have been the subject of studies in crystal structure prediction. Intermolecular potentials constructed from first principles are used to predict the crystal structures of these molecules, which is crucial for understanding their physical properties and potential applications (Misquitta, Welch, Stone, & Price, 2008).
Biodegradation Studies
Studies on the biodegradation of difluorobenzenes, which are structurally related to 1,2-Dibromo-3-fluorobenzene, focus on their use as intermediates in industrial synthesis and their environmental impact. Understanding the microbial degradation pathways of these compounds is important for assessing their environmental persistence and potential risks (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,2-dibromo-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYXIICDFVJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001821 | |
Record name | 1,2-Dibromo-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-fluorobenzene | |
CAS RN |
811711-33-8 | |
Record name | 1,2-Dibromo-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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